

# Spectroscopic Data of Chrysin 6-C-Glucoside: A Technical Guide

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## Compound of Interest

Compound Name: *chrysin 6-C-glucoside*

Cat. No.: *B12383406*

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## Introduction

**Chrysin 6-C-glucoside** is a naturally occurring flavone C-glycoside, a class of compounds noted for their significant biological activities and increased stability and bioavailability compared to their O-glycoside counterparts. As a derivative of chrysin, a well-studied flavonoid with a range of pharmacological properties, **chrysin 6-C-glucoside** is of considerable interest in the fields of medicinal chemistry and drug development. Accurate and detailed spectroscopic data are paramount for the unambiguous identification, characterization, and quantitative analysis of this compound. This technical guide provides a consolidated overview of the available spectroscopic data for **chrysin 6-C-glucoside**, along with detailed experimental protocols relevant to its analysis.

## Data Presentation

The following tables summarize the key spectroscopic data for **chrysin 6-C-glucoside**, facilitating easy reference and comparison.

**Table 1: UV-Vis Spectroscopic Data**

Solvent	$\lambda_{\text{max}}$ (nm)	Reference
Methanol	270, 315	[1]

**Table 2: Mass Spectrometry Data**

Ionization Mode	[M-H] <sup>-</sup> (m/z)	Key Fragment Ions (m/z)	Reference
ESI <sup>-</sup>	415	385, 355, 325, 295	[1]

Note: The fragmentation pattern is characteristic of C-glycosyl flavonoids, involving cleavages within the glucose moiety.[1]

**Table 3: <sup>1</sup>H NMR Spectroscopic Data (Comparative)**

A complete, assigned <sup>1</sup>H NMR dataset for **chrysin 6-C-glucoside** is not readily available in the reviewed literature. However, a comparative analysis of the <sup>1</sup>H NMR spectra of chrysin and chrysin 6-C-β-D-glucoside reveals key differences indicative of the C-glucosylation at the 6-position. The introduction of the glucose moiety at C-6 leads to the disappearance of the H-6 proton signal and the appearance of characteristic sugar proton signals.

Proton	Chrysin (δ, ppm)	Chrysin 6-C-β-D-glucoside (δ, ppm)
H-3	Present	Present
H-8	Present	Present
H-2', H-6'	Present	Present
H-3', H-4', H-5'	Present	Present
H-6	Present	Absent
Anomeric (H-1'')	Absent	Present
Sugar Protons	Absent	Present

**Table 4: <sup>13</sup>C NMR Spectroscopic Data**

A complete, assigned <sup>13</sup>C NMR dataset for **chrysin 6-C-glucoside** is not readily available in the reviewed literature. The presence of the glucose unit at the C-6 position would be confirmed by the appearance of characteristic carbon signals for the sugar moiety and a

downfield shift of the C-6 signal in the chrysin backbone, along with shifts in the adjacent carbons (C-5 and C-7).

## Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the spectroscopic analysis of **chrysin 6-C-glucoside**.

## Isolation and Purification

A general procedure for the isolation of flavonoid C-glycosides from plant material involves the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.
- **Fractionation:** The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
- **Chromatography:** The enriched fraction is subjected to various chromatographic techniques for further purification.
  - **Column Chromatography:** Silica gel or Sephadex LH-20 are commonly used as stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water mixtures.
  - **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** This is often the final step to obtain the pure compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

## UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of the purified **chrysin 6-C-glucoside** is prepared in a spectroscopic grade solvent, typically methanol.

- **Analysis:** The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer. The solvent used for sample preparation is used as a blank.
- **Data Interpretation:** The absorption maxima ( $\lambda_{\text{max}}$ ) are determined from the spectrum. Flavones typically exhibit two major absorption bands: Band I (cinnamoyl system) in the range of 300-380 nm and Band II (benzoyl system) in the range of 240-280 nm.

## Mass Spectrometry (MS)

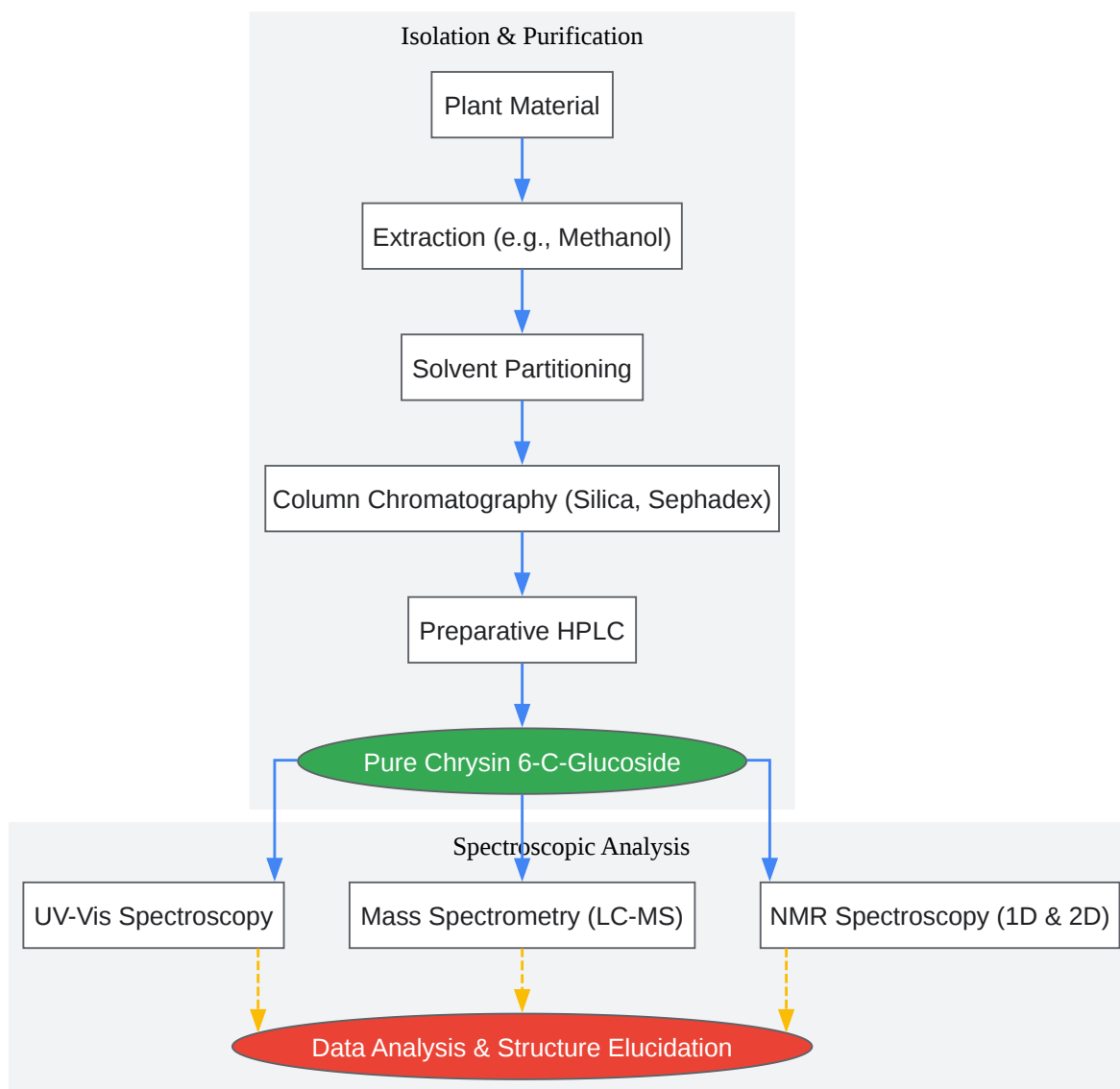
- **Sample Introduction:** The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids, and it can be operated in both positive and negative ion modes.
- **Analysis:**
  - **Full Scan MS:** The mass-to-charge ratio ( $m/z$ ) of the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) is determined to confirm the molecular weight of the compound.
  - **Tandem MS (MS/MS):** The molecular ion is fragmented, and the fragmentation pattern is analyzed to obtain structural information. For C-glycosyl flavonoids, characteristic losses from the sugar moiety are observed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., DMSO- $d_6$ , CD $_3$ OD). Tetramethylsilane (TMS) is typically used as an internal standard.
- **Analysis:** A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - **$^1\text{H}$  NMR:** Provides information about the number, environment, and connectivity of protons.

- $^{13}\text{C}$  NMR: Provides information about the carbon skeleton of the molecule.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals and for determining the connectivity within the molecule, including the attachment point of the glucose moiety.

## Mandatory Visualization



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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data of Chrysin 6-C-Glucoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383406#spectroscopic-data-of-chrysin-6-c-glucoside]

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